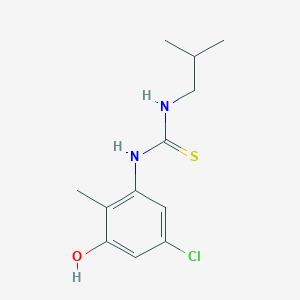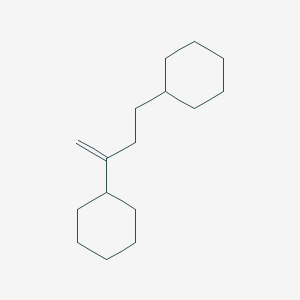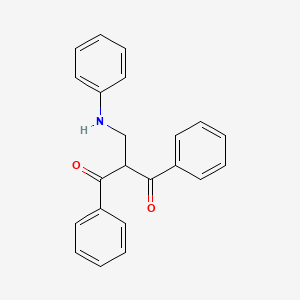
N-(5-Chloro-3-hydroxy-2-methylphenyl)-N'-(2-methylpropyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by the presence of a chloro-hydroxy-methylphenyl group and a methylpropyl group attached to the thiourea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea typically involves the reaction of 5-chloro-3-hydroxy-2-methylphenyl isothiocyanate with 2-methylpropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea is not well-documented. similar compounds exert their effects by interacting with specific molecular targets and pathways. For example, thioureas are known to inhibit certain enzymes or interfere with cellular processes, leading to their biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylthiourea: Known for its use as a reagent in organic synthesis and its biological activities.
N,N’-Diethylthiourea: Used in the rubber industry as a vulcanization accelerator.
N,N’-Diphenylthiourea: Investigated for its potential therapeutic effects and as a corrosion inhibitor.
Uniqueness
N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea is unique due to the presence of the chloro-hydroxy-methylphenyl group, which may impart specific chemical and biological properties not found in other thioureas.
Eigenschaften
CAS-Nummer |
192777-50-7 |
|---|---|
Molekularformel |
C12H17ClN2OS |
Molekulargewicht |
272.79 g/mol |
IUPAC-Name |
1-(5-chloro-3-hydroxy-2-methylphenyl)-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C12H17ClN2OS/c1-7(2)6-14-12(17)15-10-4-9(13)5-11(16)8(10)3/h4-5,7,16H,6H2,1-3H3,(H2,14,15,17) |
InChI-Schlüssel |
MWZUNLBVOLINRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1O)Cl)NC(=S)NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)
![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
![5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B12555512.png)
![[(5-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B12555537.png)
![2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-](/img/structure/B12555543.png)
![1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane](/img/structure/B12555550.png)
![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)

![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)

